An In-depth Technical Guide to 2-Bromo-5-cyclopropylthiazole: Synthesis, Properties, and Applications in Modern Chemistry
An In-depth Technical Guide to 2-Bromo-5-cyclopropylthiazole: Synthesis, Properties, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-cyclopropylthiazole is a key heterocyclic building block that has garnered significant interest in medicinal chemistry and materials science. Its unique trifecta of a reactive bromine atom, a versatile thiazole core, and a lipophilic cyclopropyl moiety makes it an attractive starting material for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-Bromo-5-cyclopropylthiazole, with a particular focus on its utility in drug discovery and development.
Introduction: The Thiazole Scaffold in Drug Discovery
The thiazole ring is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and clinically approved drugs.[1][2] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other functional groups have cemented its importance in pharmaceutical research. The introduction of a bromine atom at the 2-position and a cyclopropyl group at the 5-position of the thiazole ring creates a molecule with distinct physicochemical properties and versatile reactivity, opening up new avenues for chemical exploration. The bromine atom serves as a convenient handle for cross-coupling reactions, while the cyclopropyl group can enhance metabolic stability and binding affinity to biological targets.[3]
Physicochemical Properties of 2-Bromo-5-cyclopropylthiazole
2-Bromo-5-cyclopropylthiazole is a light yellow liquid at room temperature. Its core chemical and physical properties are summarized in the table below. While experimental spectroscopic data is not widely published, key spectral features can be predicted based on the analysis of structurally related compounds such as 2-bromothiazole.
| Property | Value | Reference |
| CAS Number | 1159815-90-3 | [4] |
| Molecular Formula | C6H6BrNS | [4] |
| Molecular Weight | 204.09 g/mol | [4] |
| IUPAC Name | 2-bromo-5-cyclopropyl-1,3-thiazole | [2] |
| Physical Form | Light Yellow Liquid | [2] |
| Boiling Point | Not reported | |
| Storage | Store in a dry, sealed place | [4] |
| Predicted ¹H NMR | Signals for the cyclopropyl protons (multiplets, ~0.7-1.1 ppm and ~1.9-2.1 ppm) and a singlet for the thiazole proton (~7.5 ppm). | |
| Predicted ¹³C NMR | Resonances for the cyclopropyl carbons (~5-15 ppm), the thiazole carbons (~120-150 ppm), and the carbon bearing the bromine atom (~140 ppm). |
Synthesis of 2-Bromo-5-cyclopropylthiazole
Proposed Synthetic Pathway
The proposed two-step synthesis involves the initial formation of 2-amino-5-cyclopropylthiazole, followed by a Sandmeyer-type reaction to introduce the bromine atom at the 2-position.
Caption: Proposed synthetic route to 2-Bromo-5-cyclopropylthiazole.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Amino-5-cyclopropylthiazole
-
Bromination of Cyclopropyl Methyl Ketone: To a solution of cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as methanol, add bromine (1.0 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature until completion, as monitored by TLC.
-
Hantzsch Thiazole Synthesis: To the crude 1-bromo-1-cyclopropylethanone, add thiourea (1.1 eq) and ethanol. Reflux the mixture for several hours.
-
Work-up and Purification: After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography to yield 2-amino-5-cyclopropylthiazole.
Step 2: Synthesis of 2-Bromo-5-cyclopropylthiazole
-
Diazotization: Dissolve 2-amino-5-cyclopropylthiazole (1.0 eq) in an aqueous solution of hydrobromic acid. Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid. Add the freshly prepared diazonium salt solution to the CuBr solution at 0 °C.
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir for several hours. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by distillation or column chromatography to obtain 2-Bromo-5-cyclopropylthiazole.
Chemical Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The bromine atom at the 2-position of the thiazole ring is highly susceptible to substitution, making 2-Bromo-5-cyclopropylthiazole an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming new carbon-carbon bonds.[5] This reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the 2-position of the thiazole core.
General Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for the Suzuki coupling of bromo-heterocycles.[6]
Materials:
-
2-Bromo-5-cyclopropylthiazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane and water, 4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add 2-Bromo-5-cyclopropylthiazole, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-cyclopropylthiazole.
Applications in Medicinal Chemistry and Drug Development
While specific biological activities of 2-Bromo-5-cyclopropylthiazole have not been extensively reported, the broader class of substituted thiazoles is of significant interest in drug discovery.[7] The ability to readily diversify the 2-position through cross-coupling reactions makes 2-Bromo-5-cyclopropylthiazole a valuable intermediate for generating libraries of novel compounds for biological screening.
Potential Therapeutic Areas:
-
Anticancer Agents: The 2-aminothiazole scaffold is a core component of several kinase inhibitors used in cancer therapy.[1][8] Derivatives of 2-Bromo-5-cyclopropylthiazole could be explored as potential inhibitors of various protein kinases implicated in cancer progression.
-
Antimicrobial Agents: Thiazole-containing compounds have demonstrated a broad spectrum of antibacterial and antifungal activities.[7][8] The unique substitution pattern of 2-Bromo-5-cyclopropylthiazole derivatives may lead to the discovery of novel antimicrobial agents with improved efficacy or novel mechanisms of action.
-
Anti-inflammatory and CNS Disorders: The thiazole nucleus is also present in compounds with anti-inflammatory and central nervous system activities. Further functionalization of the 2-Bromo-5-cyclopropylthiazole core could yield compounds with therapeutic potential in these areas.
Conclusion
2-Bromo-5-cyclopropylthiazole is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity, especially in Suzuki-Miyaura cross-coupling reactions, allows for the straightforward synthesis of a diverse range of substituted thiazoles. While further research is needed to fully elucidate its biological activities, the established importance of the thiazole scaffold in drug discovery suggests that 2-Bromo-5-cyclopropylthiazole and its derivatives hold significant promise for the development of novel therapeutic agents. This guide provides a solid foundation for researchers looking to explore the chemistry and potential applications of this intriguing heterocyclic compound.
References
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- 1159815-90-3|2-Bromo-5-cyclopropylthiazole|BLD Pharm. (URL not available)
-
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - Semantic Scholar. (URL: [Link])
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Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC. (URL: [Link])
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (URL: [Link])
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2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-cyclohexylacetamide - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])
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Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives - PubMed. (URL: [Link])
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Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC. (URL: [Link])
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: not available)
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A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates - ResearchGate. (URL: [Link])
- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (URL: not available)
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